

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate

chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Benzyl 3-hydroxypiperidine-1-carboxylate

Cat. No.: B169528

[Get Quote](#)

An In-Depth Technical Guide to **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, analytical characterization, and critical role in the synthesis of complex pharmaceutical agents, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of Chiral Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in medicinal chemistry. When a stereocenter is introduced, as in the case of 3-hydroxypiperidine, the resulting enantiomers can exhibit dramatically different pharmacological and toxicological profiles. Consequently, the stereoselective synthesis of chiral piperidine derivatives is a cornerstone of modern drug discovery.

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate emerges as a particularly valuable synthon. It provides the chiral 3-hydroxypiperidine core in a stable, readily handled form. The benzyl carbamate (Cbz or Z) group serves a dual purpose: it functions as an effective protecting group for the secondary amine, preventing unwanted side reactions, and its lipophilicity aids in purification and handling. This strategic combination makes it a go-to intermediate for constructing more complex molecules targeting the central nervous system (CNS) and other biological systems.[\[1\]](#)[\[2\]](#)

Physicochemical Properties and Safety Data

A precise understanding of a compound's physical properties and hazards is a prerequisite for its effective and safe use in a laboratory setting.

Chemical Identity and Properties

The fundamental properties of **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate** are summarized below.

Property	Value	Source
IUPAC Name	benzyl (3R)-3-hydroxypiperidine-1-carboxylate	[3]
CAS Number	100858-34-2	[3]
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[3] [4] [5]
Molecular Weight	235.28 g/mol	[3] [4] [5]
Appearance	White to off-white solid	[6]
Solubility	Soluble in methanol, ethanol, THF, DCM; slightly soluble in water	[2]

Safety and Handling

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is classified with several hazards that necessitate careful handling in a controlled laboratory environment.[\[3\]](#)

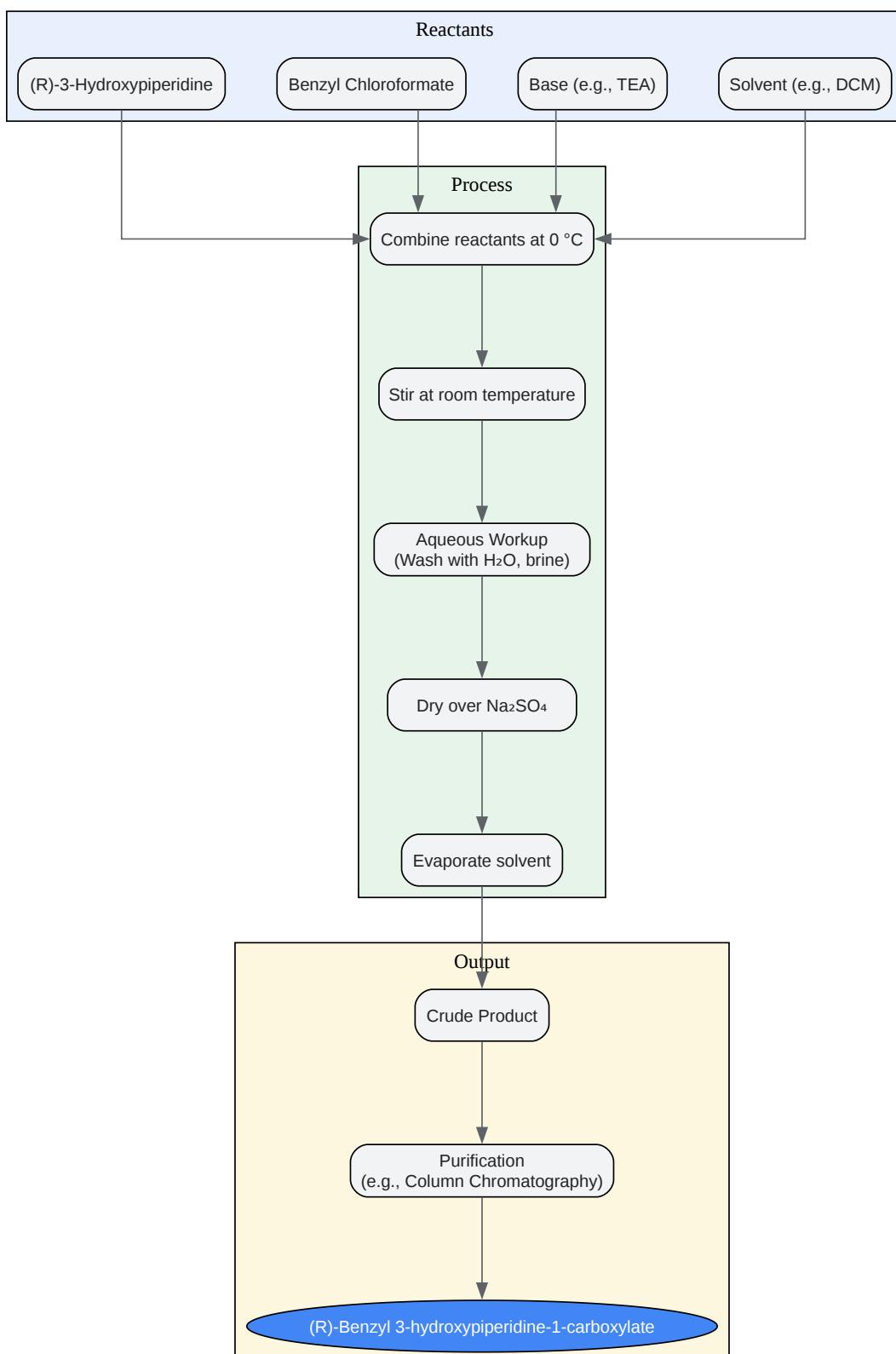
- GHS Hazard Statements:
 - H302: Harmful if swallowed.[3]
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- Precautionary Measures:
 - P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.
 - P280: Wear protective gloves, eye protection, and face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Synthesis: N-Protection of a Chiral Precursor

The most direct and common synthesis of **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate** involves the N-protection of commercially available (R)-3-hydroxypiperidine using benzyl chloroformate.

Causality of Experimental Design


The choice of reagents and conditions is dictated by the mechanism. The reaction is a nucleophilic acyl substitution where the secondary amine of the piperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

- Base (e.g., Triethylamine, NaHCO_3): A base is essential to neutralize the hydrochloric acid byproduct generated during the reaction. Without a base, the HCl would protonate the

starting amine, rendering it non-nucleophilic and halting the reaction.

- Solvent (e.g., Dichloromethane, THF): An aprotic solvent is chosen to dissolve the reactants without interfering with the reaction.
- Temperature (0 °C to room temp): The reaction is typically initiated at a lower temperature (0 °C) to control the initial exotherm and minimize potential side reactions, then allowed to warm to room temperature to ensure completion.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

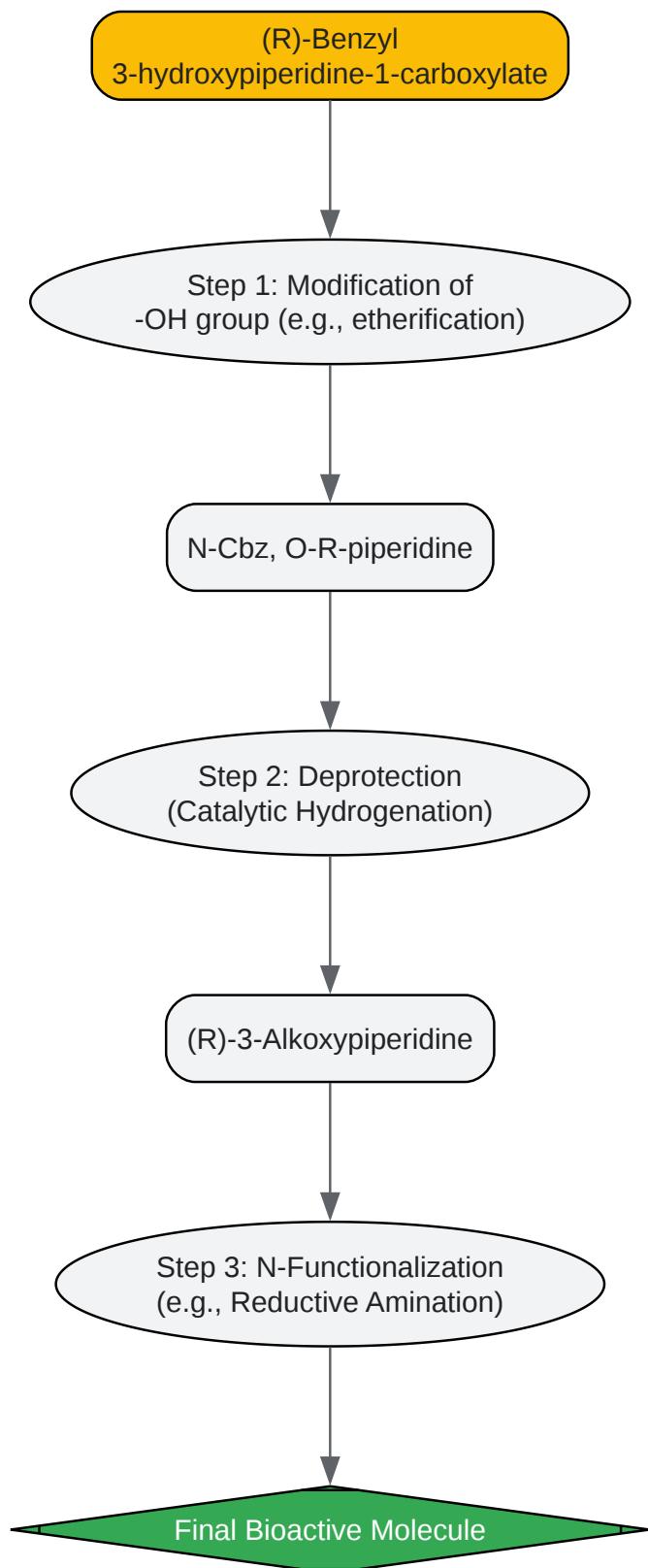
- **Setup:** To a round-bottom flask equipped with a magnetic stir bar, add (R)-3-hydroxypiperidine (1.0 eq) and dichloromethane (DCM, ~0.2 M). Cool the flask to 0 °C in an ice bath.
- **Base Addition:** Add triethylamine (1.2 eq) to the solution.
- **Reagent Addition:** Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature remains below 5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**.

Analytical Characterization

Structural confirmation and purity assessment are achieved through a combination of standard spectroscopic techniques.

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH ₂ (~5.1 ppm), the piperidine ring protons (complex multiplets, ~1.5-4.0 ppm), and a broad singlet for the hydroxyl proton (OH).
¹³ C NMR	Resonances for the aromatic carbons (~127-136 ppm), the carbonyl carbon of the carbamate (~155 ppm), the benzylic carbon (~67 ppm), and the aliphatic carbons of the piperidine ring.[3]
IR Spectroscopy	A broad absorption band for the O-H stretch (~3400 cm ⁻¹), C-H stretches for aromatic and aliphatic groups (~2850-3100 cm ⁻¹), and a strong C=O stretch for the carbamate group (~1680-1700 cm ⁻¹).
Mass Spec (MS)	The molecular ion peak [M+H] ⁺ corresponding to the calculated molecular weight (236.1281 m/z).[3]
HPLC	Used to determine chemical purity, which is typically ≥98% for commercial-grade material.[7] [8]

Application in Medicinal Chemistry


The primary value of this compound lies in its role as a chiral intermediate. The N-Cbz protecting group is stable to a variety of reaction conditions, allowing for modification of the hydroxyl group (e.g., oxidation, etherification, esterification). Subsequently, the Cbz group can be readily removed via catalytic hydrogenation to reveal the secondary amine for further functionalization.

Role as a Protected Synthon

This workflow allows for the regioselective and stereoselective construction of complex molecules. The piperidine nitrogen, once deprotected, can act as a nucleophile or a base,

participating in reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds, which is a common strategy in the synthesis of CNS-active agents.[2][6]

Logical Pathway in Drug Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic logic for using the title compound.

This strategic pathway is employed in the synthesis of numerous pharmaceutical candidates. For instance, derivatives of 3-hydroxypiperidine are key components in molecules designed as dopamine receptor modulators, analgesics, and anticholinergic agents for treating neurological disorders.^[2]

Conclusion

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is more than just a chemical; it is a strategic tool for the precise, stereocontrolled synthesis of complex molecular architectures. Its robust protecting group, combined with the synthetically versatile hydroxyl and piperidine functionalities, provides medicinal chemists with a reliable and essential building block. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

- PubChem. **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**.
- PubChem. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate.
- PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]
- PubChem. (R)-(-)-1-Benzyl-3-hydroxypiperidine.
- MySkinRecipes.
- Qiyan. 1-Benzyl-3-hydroxypiperidine. [Link]
- Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]
- Asian Journal of Chemistry. (2017-07-15). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzyl 3-hydroxypiperidine-1-carboxylate [myskinrecipes.com]
- 2. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 3. (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 95798-22-4|Benzyl 3-hydroxypiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [(R)-Benzyl 3-hydroxypiperidine-1-carboxylate chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169528#r-benzyl-3-hydroxypiperidine-1-carboxylate-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com